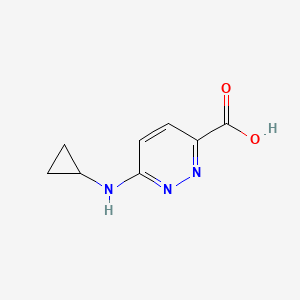

6-(Cyclopropylamino)pyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

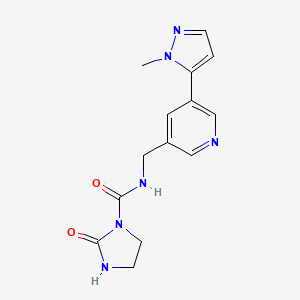

6-(Cyclopropylamino)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H9N3O2 . It has a molecular weight of 179.18 .

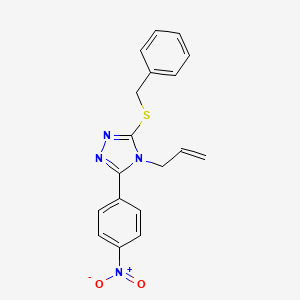

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylic acid group and a cyclopropylamino group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

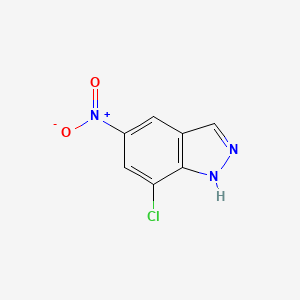

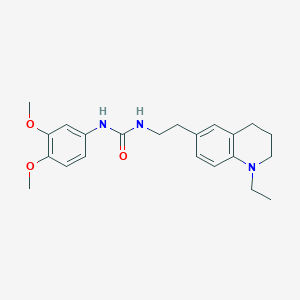

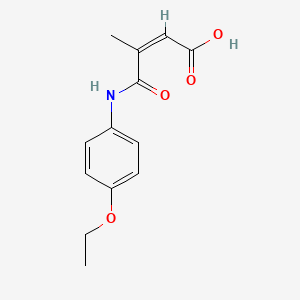

Chemical Synthesis and Medicinal Chemistry

6-(Cyclopropylamino)pyridazine-3-carboxylic acid and its derivatives play a crucial role in chemical synthesis and the development of pharmaceutical compounds. They serve as key intermediates or core structures in the synthesis of various heterocyclic compounds. For instance, derivatives of pyridazine, such as those obtained from cyclopropanes or cyclopropylamines, have been explored for their potential antibacterial activities and as candidates for medicinal chemistry applications. These compounds often exhibit significant biological activities, including antibacterial properties, highlighting their potential in drug discovery and development processes. The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, for example, showed enhanced antibacterial activity against quinolone-resistant Gram-positive clinical isolates, demonstrating the importance of cyclopropylamine derivatives in the development of new antibacterial agents (Asahina, Takei, Kimura, & Fukuda, 2008).

Cycloaddition Reactions and Heterocyclic Chemistry

Cyclopropylamine derivatives also play a significant role in cycloaddition reactions, contributing to the synthesis of structurally diverse heterocyclic compounds. These reactions are essential for constructing complex molecular architectures found in many pharmaceuticals and biologically active molecules. For instance, the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, generated in situ, provides a method to access tetrahydropyridazines, showcasing the utility of cyclopropylamine derivatives in facilitating novel synthetic routes to heterocyclic compounds (Garve, Petzold, Jones, & Werz, 2016).

Structural Studies and Crystallography

The structural characterization of cyclopropylamine derivatives, including this compound, is crucial for understanding their chemical behavior and potential applications. Crystallographic studies, for example, provide insights into the molecular conformations, intermolecular interactions, and potential for forming supramolecular assemblies. Such studies are foundational for designing compounds with desired properties, whether for pharmaceutical applications or materials science. The crystal structure analysis of related compounds can reveal intricate details about hydrogen bonding patterns and molecular packing, which are critical for drug design and the development of advanced materials (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).

Safety and Hazards

The safety data sheet for a related compound, Pyridazine-3-carboxylic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment, and to use it only in a well-ventilated area . Specific safety data for 6-(Cyclopropylamino)pyridazine-3-carboxylic acid should be obtained from the supplier or manufacturer .

Properties

IUPAC Name |

6-(cyclopropylamino)pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8(13)6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWODQMHGQHWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)